molecular formula C10H17NO2 B13161060 (1-Cyclopropyl-piperidin-4-YL)-aceticacid

(1-Cyclopropyl-piperidin-4-YL)-aceticacid

Katalognummer: B13161060
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: UMMSPTZPJLGDAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-piperidin-4-YL)-acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the reaction of cyclopropylamine with piperidine derivatives under controlled conditions to form the cyclopropyl-piperidine intermediate. This intermediate is then subjected to acylation reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production of (1-Cyclopropyl-piperidin-4-YL)-acetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the compound’s structure and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Cyclopropyl-piperidin-4-YL)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(1-Cyclopropyl-piperidin-4-YL)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1-Cyclopropyl-piperidin-4-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-Cyclopropyl-piperidin-4-YL)-methanol: Similar in structure but with a hydroxyl group instead of an acetic acid moiety.

    (1-Cyclopropyl-piperidin-4-YL)-amine: Contains an amine group instead of the acetic acid group.

    (1-Cyclopropyl-piperidin-4-YL)-ketone: Features a ketone group in place of the acetic acid group.

Uniqueness

(1-Cyclopropyl-piperidin-4-YL)-acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl and piperidine moieties contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

2-(1-cyclopropylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-7H2,(H,12,13)

InChI-Schlüssel

UMMSPTZPJLGDAM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC(CC2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.